molecular formula C17H20N2O2 B12991383 3-amino-2-methyl-N-(4-propoxyphenyl)benzamide

3-amino-2-methyl-N-(4-propoxyphenyl)benzamide

Cat. No.: B12991383
M. Wt: 284.35 g/mol
InChI Key: WFQZFGZERDYSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-methyl-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by the presence of an amino group, a methyl group, and a propoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-N-(4-propoxyphenyl)benzamide typically involves the acylation of 3-amino-2-methylbenzoic acid with 4-propoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-N-(4-propoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

3-amino-2-methyl-N-(4-propoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-methylbenzamide: Lacks the propoxyphenyl group, resulting in different chemical and biological properties.

    4-propoxy-N-(2-methylphenyl)benzamide: Similar structure but with variations in the position of the methyl and amino groups.

Uniqueness

3-amino-2-methyl-N-(4-propoxyphenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the propoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-amino-2-methyl-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C17H20N2O2/c1-3-11-21-14-9-7-13(8-10-14)19-17(20)15-5-4-6-16(18)12(15)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)

InChI Key

WFQZFGZERDYSQX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.